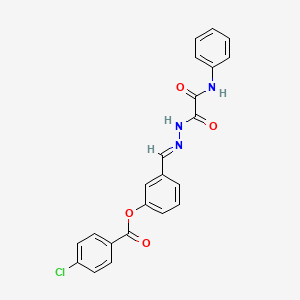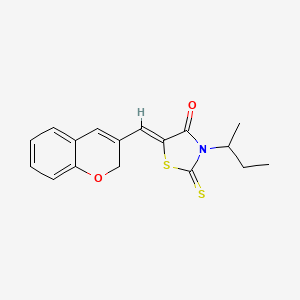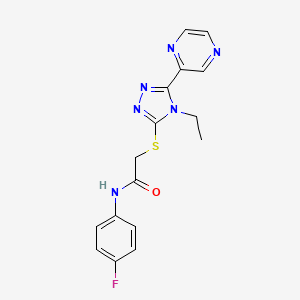
3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H16ClN3O4 and a molecular weight of 421.844 g/mol . This compound is known for its unique chemical structure, which includes an anilino group, an oxoacetyl group, and a carbohydrazonoyl group attached to a phenyl ring, which is further connected to a 4-chlorobenzoate moiety .
Preparation Methods
The synthesis of 3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Anilino Group: Aniline is reacted with an appropriate acylating agent to form the anilino group.
Introduction of the Oxoacetyl Group: The oxoacetyl group is introduced through a reaction with an oxoacetylating agent.
Formation of the Carbohydrazonoyl Group: This group is formed by reacting the intermediate with a carbohydrazide derivative.
Coupling with Phenyl 4-Chlorobenzoate: The final step involves coupling the intermediate with phenyl 4-chlorobenzoate under specific reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
- 3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
These compounds share similar structural features but differ in the position and number of chloro substituents on the benzoate moiety. The uniqueness of this compound lies in its specific substitution pattern, which may influence its chemical reactivity and biological activity .
Properties
CAS No. |
769149-61-3 |
|---|---|
Molecular Formula |
C22H16ClN3O4 |
Molecular Weight |
421.8 g/mol |
IUPAC Name |
[3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H16ClN3O4/c23-17-11-9-16(10-12-17)22(29)30-19-8-4-5-15(13-19)14-24-26-21(28)20(27)25-18-6-2-1-3-7-18/h1-14H,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
VNDHVZOFZLUITF-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15085474.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15085477.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15085484.png)

![5-(3-methoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15085497.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B15085515.png)

![3-methyl-2-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15085539.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B15085545.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B15085550.png)

![2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085566.png)

